molecular formula C11H17BN B065435 Bach-EI hydroboration reagent 2.0M CAS No. 180840-34-0

Bach-EI hydroboration reagent 2.0M

Cat. No.: B065435
CAS No.: 180840-34-0
M. Wt: 174.07 g/mol
InChI Key: RVEWSHPNCRGZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Borane N-ethyl-N-isopropylaniline complex is a highly reactive amine-borane adduct. It is known for its utility in various chemical reactions, particularly in hydroboration and reduction processes. The compound has the molecular formula C11H17N•BH3 and a molecular weight of 177.09 .

Preparation Methods

The synthesis of Borane N-ethyl-N-isopropylaniline complex typically involves the reaction of diborane gas with neat N-ethyl-N-isopropylaniline at low temperatures (0-5°C) . This method ensures the formation of a highly reactive amine-borane adduct. Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

Borane N-ethyl-N-isopropylaniline complex undergoes several types of chemical reactions, including:

    Hydroboration: This reaction involves the addition of borane to alkenes, resulting in the formation of organoboranes.

    Reduction: The compound is used as a reducing agent in various organic reactions.

Common reagents used in these reactions include diborane, dioxane, and various solvents. The major products formed from these reactions are organoboranes and reduced organic compounds.

Mechanism of Action

The mechanism of action of Borane N-ethyl-N-isopropylaniline complex involves the transfer of boron-hydrogen bonds to the substrate. In hydroboration, the boron atom adds to the less substituted carbon of the alkene, while the hydrogen adds to the more substituted carbon. This regioselective addition is facilitated by the electron-deficient nature of the boron atom .

Comparison with Similar Compounds

Borane N-ethyl-N-isopropylaniline complex can be compared with other amine-borane complexes such as:

The uniqueness of Borane N-ethyl-N-isopropylaniline complex lies in its balance of reactivity and selectivity, making it a versatile reagent in organic synthesis.

Properties

InChI

InChI=1S/C11H17N.B/c1-4-12(10(2)3)11-8-6-5-7-9-11;/h5-10H,4H2,1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEWSHPNCRGZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CCN(C1=CC=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473062
Record name Borane N-ethyl-N-isopropylaniline complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180840-34-0
Record name Borane N-ethyl-N-isopropylaniline complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BACH-EI hydroboration reagent
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bach-EI hydroboration reagent 2.0M
Reactant of Route 2
Reactant of Route 2
Bach-EI hydroboration reagent 2.0M
Reactant of Route 3
Reactant of Route 3
Bach-EI hydroboration reagent 2.0M
Reactant of Route 4
Reactant of Route 4
Bach-EI hydroboration reagent 2.0M
Reactant of Route 5
Reactant of Route 5
Bach-EI hydroboration reagent 2.0M
Reactant of Route 6
Reactant of Route 6
Bach-EI hydroboration reagent 2.0M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.